

Spectroscopic data (NMR, IR) of octaethylene glycol

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Compound of Interest					
Compound Name:	Octaethylene glycol				
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This technical guide provides a detailed overview of the spectroscopic data (NMR and IR) for **octaethylene glycol**, aimed at researchers, scientists, and professionals in drug development. The guide summarizes predicted quantitative data in structured tables, outlines detailed experimental protocols for spectral acquisition, and includes a workflow diagram for the spectroscopic analysis of **octaethylene glycol**.

Spectroscopic Data of Octaethylene Glycol

Due to the limited availability of specific experimental spectra for pure **octaethylene glycol** in public databases, the following data is predicted based on the analysis of shorter ethylene glycol oligomers (e.g., ethylene glycol, pentaethylene glycol) and general data for polyethylene glycols (PEGs).

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of **octaethylene glycol** is expected to show three main groups of signals corresponding to the terminal hydroxyl protons, the methylene groups adjacent to the hydroxyls, and the internal repeating methylene groups.

Table 1: Predicted ¹H NMR Chemical Shifts for **Octaethylene Glycol**



Protons	Chemical Structure	Predicted δ (ppm)	Multiplicity	Integration
a	HO-CH ₂ -CH ₂ -O	~3.72	Triplet	4H
b	O-CH2-CH2- O	~3.65	Singlet (broad)	24H
С	O-CH2-CH2- OH	~3.59	Triplet	4H
d	HO	Variable (e.g., 2.5-4.5)	Singlet (broad)	2H

Note: The chemical shift of the hydroxyl proton (d) is highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **octaethylene glycol** is predicted to show three distinct signals for the carbon atoms, corresponding to the terminal carbons bonded to the hydroxyl group and the internal ethylene glycol units.

Table 2: Predicted ¹³C NMR Chemical Shifts for Octaethylene Glycol

Carbons	Chemical Structure	Predicted δ (ppm)
1	HO-CH ₂ -CH ₂ -O	~61.5
2	O-CH2-CH2-O	~70.5
3	O-CH2-CH2-OH	~72.6

Predicted IR Spectroscopic Data

The infrared spectrum of **octaethylene glycol** is expected to be dominated by absorptions from the O-H and C-O functional groups.



Table 3: Predicted IR Absorption Bands for Octaethylene Glycol

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3600-3200	Strong, Broad	O-H	Stretching
2950-2850	Strong	С-Н	Stretching
1470-1440	Medium	C-H	Bending (Scissoring)
1150-1050	Strong	C-O	Stretching

Experimental Protocols

The following are general protocols for obtaining NMR and IR spectra of a liquid polyol like **octaethylene glycol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **octaethylene glycol**.

Materials and Equipment:

- Octaethylene glycol sample
- Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)
- NMR tubes (5 mm)
- Pipettes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of octaethylene glycol in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.



- Transfer the solution to an NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters:
 - Pulse angle: 30-45°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters:
 - Pulse angle: 30-45°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 128-1024 (or more, depending on concentration)
- Data Processing:



- Apply Fourier transformation to the raw data.
- Phase the spectra.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of **octaethylene glycol** to identify its functional groups.

Materials and Equipment:

- Octaethylene glycol sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Pipette or spatula
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Record a background spectrum of the empty ATR crystal.
- Sample Application:
 - Place a small drop of liquid octaethylene glycol onto the ATR crystal.
- Spectrum Acquisition:
 - Acquire the IR spectrum.







Typical parameters:

■ Spectral range: 4000-400 cm⁻¹

■ Resolution: 4 cm⁻¹

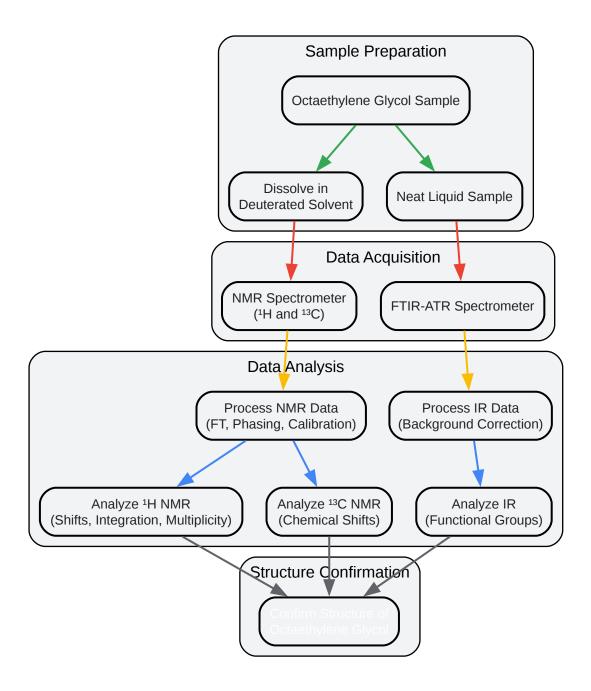
Number of scans: 16-32

- Data Processing:
 - Perform a background correction using the previously recorded background spectrum.
 - Identify and label the major absorption peaks.
- · Cleaning:
 - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **octaethylene glycol**.





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Caption: Workflow for the spectroscopic characterization of **octaethylene glycol**.

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